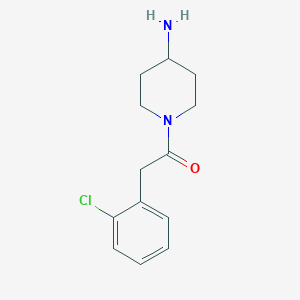

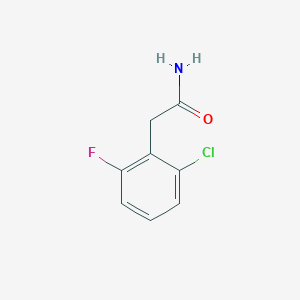

3-Chloro-6-(4-isobutylphenyl)pyridazine

Übersicht

Beschreibung

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The molecular formula of a similar compound, 3-Chloro-6-(4-cyclohexylphenyl)pyridazine, is C16H17ClN2 .Chemical Reactions Analysis

Pyridazinone, a derivative of pyridazine, has been associated with a plethora of activities . Various derivatives such as 3-o-substituted benzyl pyridazinone were found to be selective cyclooxygenase inhibitors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Recent studies have highlighted the synthesis and structural characterization of pyridazine derivatives, showcasing their potential in various scientific applications. Pyridazine derivatives have been synthesized and characterized through spectroscopic techniques such as NMR, IR, and mass spectrometry, with structures confirmed by single-crystal X-ray diffraction techniques. These studies provide foundational knowledge for further exploration of their applications in fields like medicinal chemistry and materials science (Sallam et al., 2021), (Sallam et al., 2021).

Chemical Reactivity and Inhibition Properties

Pyridazine derivatives have been studied for their chemical reactivity and inhibition properties. For instance, their use as corrosion inhibitors for mild steel in acidic environments has been documented, indicating the role of the pyridazine ring in interacting with metallic surfaces and the possibility of their application in corrosion protection (Mashuga et al., 2017).

Agricultural Applications

In agriculture, certain pyridazine derivatives have shown promise as herbicidal agents, indicating their potential for use in controlling undesirable plant growth. The synthesis of these compounds and their evaluation through biological testing highlight their relevance in the development of new agricultural chemicals (Xu et al., 2008).

Molecular Docking and Biological Activities

Further research has expanded into the molecular docking and investigation of biological activities of pyridazine derivatives, such as their antioxidant properties. Through detailed structural analysis, Hirshfeld surface analysis, and DFT calculations, these studies aim to elucidate the mechanisms behind the biological activities of pyridazine compounds, offering insights into their potential therapeutic applications (Sallam et al., 2021).

Wirkmechanismus

Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . The exact mechanism of action can vary depending on the specific derivative and its molecular structure .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and would depend on factors such as the specific chemical structure of the derivative, the route of administration, and the individual patient’s physiology .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also likely to be highly variable and dependent on many factors. These can include the specific conditions under which the compound is stored or administered, the presence of other substances that might interact with the compound, and the individual patient’s physiological and health status .

Eigenschaften

IUPAC Name |

3-chloro-6-[4-(2-methylpropyl)phenyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(15)17-16-13/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIWTHWUVOXIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)

![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)

![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)

![(4-Methylpentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1486537.png)

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)